

# LC-MS/MS method for Beauvericin A quantification

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## Compound of Interest

Compound Name: *Beauvericin A*

Cat. No.: *B10821189*

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An LC-MS/MS method for the quantification of **Beauvericin A** is a critical tool for researchers in food safety, agriculture, and drug development. Beauvericin, a mycotoxin produced by various *Fusarium* species, contaminates cereals and other agricultural products, posing a potential health risk to humans and animals.[1] Its cytotoxic, insecticidal, and antimicrobial properties also make it a compound of interest in pharmacological studies.[2] This application note provides a detailed protocol for the sensitive and selective quantification of **Beauvericin A** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The methodology is based on a robust extraction procedure followed by analysis using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity for complex matrices.[3]

## Experimental Protocols

This section details the necessary steps for sample preparation, and the instrumental conditions for LC-MS/MS analysis.

### Sample Preparation (QuEChERS Method)

This protocol is adapted for solid matrices like cereals and animal feed.[4]

- Homogenization: Weigh 5 g of a homogenized and finely ground sample into a 50 mL polypropylene centrifuge tube.
- Extraction:
  - Add 10 mL of acetonitrile/water (84:16, v/v).[5]
  - Vortex vigorously for 1 minute to ensure the entire sample is wetted.
  - Add the QuEChERS extraction salts (e.g., 4 g MgSO<sub>4</sub> and 1 g NaCl).
  - Immediately cap and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at  $\geq 3000 \times g$  for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  - Transfer a 2 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 300 mg MgSO<sub>4</sub> and 100 mg of a C18 sorbent.
  - Vortex for 30 seconds.
- Final Centrifugation: Centrifuge at a high speed (e.g., 10,000  $\times g$ ) for 5 minutes.
- Filtration and Analysis: Filter the supernatant through a 0.22  $\mu\text{m}$  syringe filter into an LC vial for analysis.

## Liquid Chromatography (LC) Conditions

- LC System: An ultra-high-performance liquid chromatography (UPLC) system.
- Column: A reverse-phase C18 column (e.g., BEH C18, 1.7  $\mu\text{m}$ , 2.1  $\times$  100 mm) is recommended.
- Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.
- Mobile Phase B: Methanol or Acetonitrile with 5 mM ammonium formate and 0.1% formic acid.

- Gradient Elution:
  - Start at 5% B.
  - Linearly increase to 95% B over 10 minutes.
  - Hold at 95% B for 2 minutes.
  - Return to initial conditions (5% B) and equilibrate for 3 minutes.
- Flow Rate: 0.2 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.

## Mass Spectrometry (MS) Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), positive mode (ESI+).
- Key Parameters:
  - Capillary Voltage: 3.80 kV
  - Source Temperature: 150 °C
  - Desolvation Temperature: 350 °C
- Detection Mode: Multiple Reaction Monitoring (MRM).

## Data Presentation

Quantitative data and mass spectrometric parameters are summarized in the tables below.

Table 1: Optimized Mass Spectrometric Parameters for **Beauvericin A**

Compound	Precursor Ion [M+NH <sub>4</sub> ] <sup>+</sup> (m/z)	Product Ion (Quantifier) (m/z)	Product Ion (Qualifier) (m/z)	Collision Energy (CE) (eV)	Declustering Potential (DP) (V)
Beauvericin A	802.5	262.2	524.4	25	80

Note: Parameters such as CE and DP may require optimization on the specific instrument used. The ammonium adduct ([M+NH<sub>4</sub>]<sup>+</sup>) is often selected as the precursor ion as it can provide a higher signal intensity compared to the protonated molecule.

Table 2: Summary of Method Validation Data

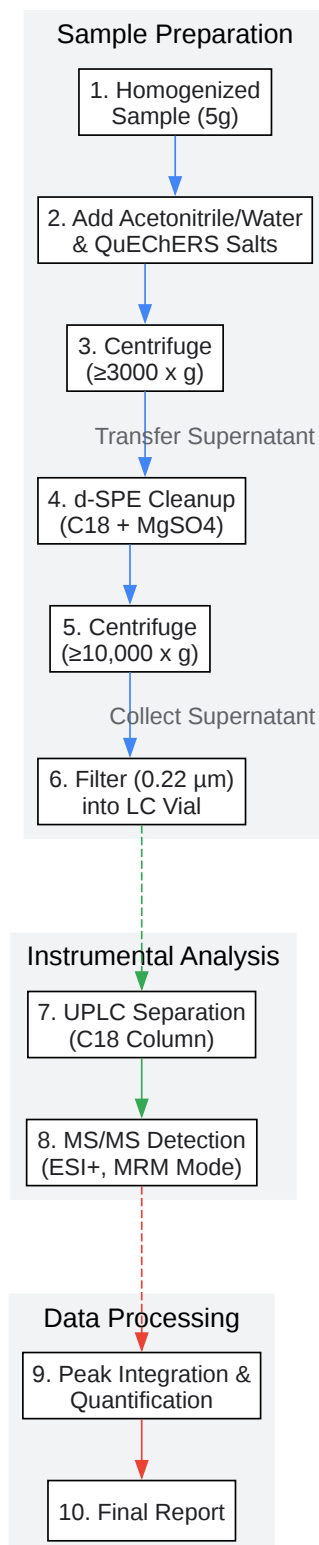
Parameter	Result	Matrix
Linearity (R <sup>2</sup> )	0.991 - 0.999	Biological Fluids, Cereals
Limit of Quantification (LOQ)	5 - 40 ng/L	Urine & Plasma
0.2 - 13 µg/kg	Grains & Maize	
Recovery	76% - 120%	Various
Precision (Intra-day RSD)	< 18%	Biological Fluids
Precision (Inter-day RSD)	< 21%	Biological Fluids
Precision (Repeatability RSD)	< 15%	Cereals & Feed

The validation results demonstrate that the method is linear, sensitive, accurate, and precise for the quantification of **Beauvericin A** in various complex matrices.

## Mandatory Visualization

The following diagram illustrates the complete analytical workflow for **Beauvericin A** quantification.

## Workflow for LC-MS/MS Quantification of Beauvericin A



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Caption: Experimental workflow from sample preparation to data analysis.

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